molecular formula C19H26N2O3 B3962848 2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid

2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid

Cat. No. B3962848
M. Wt: 330.4 g/mol
InChI Key: KWKSQLUFBQHDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid (ADMN) is a synthetic nicotinic acid derivative that has been extensively studied for its potential therapeutic applications in various diseases. ADMN is a promising compound due to its unique chemical structure, which allows it to interact with multiple biological targets.

Mechanism of Action

2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid exerts its biological effects through multiple mechanisms. This compound has been shown to activate the GPR109A receptor, which is involved in the regulation of lipid metabolism and inflammation. This compound also activates the peroxisome proliferator-activated receptor (PPAR) alpha, which plays a critical role in the regulation of lipid metabolism and glucose homeostasis. Furthermore, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to decrease serum triglycerides and cholesterol levels in animal models. This compound has also been shown to decrease inflammation and oxidative stress in various disease models. Furthermore, this compound has been shown to have anti-tumor properties in various cancer models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid is its unique chemical structure, which allows it to interact with multiple biological targets. This compound is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid research. One potential direction is to investigate the potential therapeutic applications of this compound in various diseases such as cancer, diabetes, and cardiovascular diseases. Another potential direction is to investigate the mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Furthermore, future research could focus on developing novel this compound derivatives with improved solubility and pharmacokinetic properties. Overall, this compound is a promising compound with significant potential for therapeutic applications in various diseases.

Scientific Research Applications

2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties in various preclinical studies.

properties

IUPAC Name

2-[[1-adamantyl(2-hydroxyethyl)amino]methyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c22-5-4-21(12-17-16(18(23)24)2-1-3-20-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h1-3,13-15,22H,4-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKSQLUFBQHDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N(CCO)CC4=C(C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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